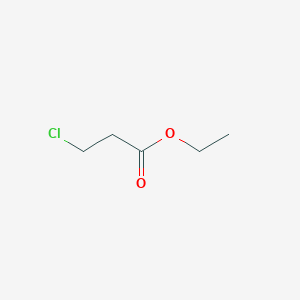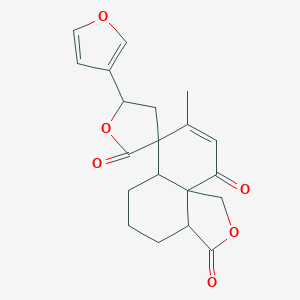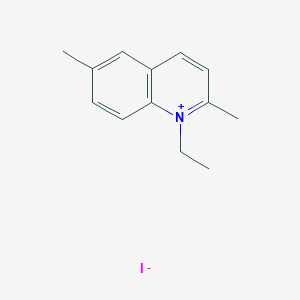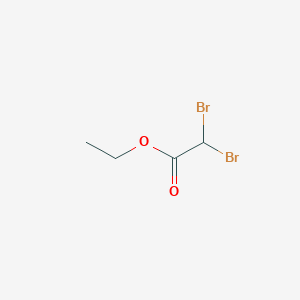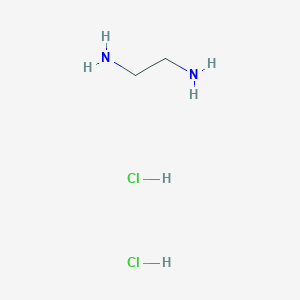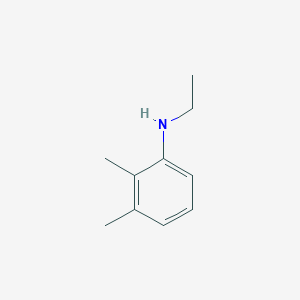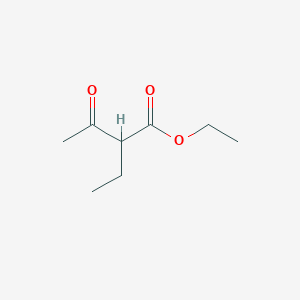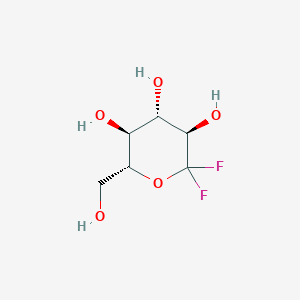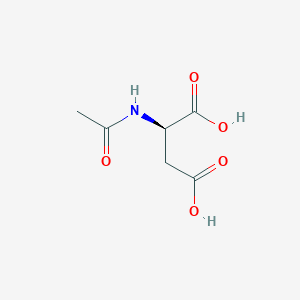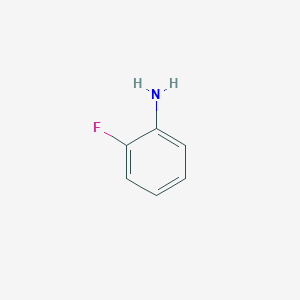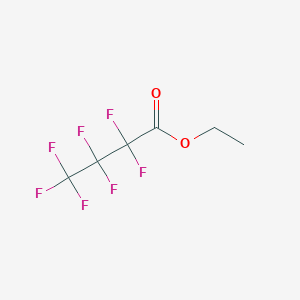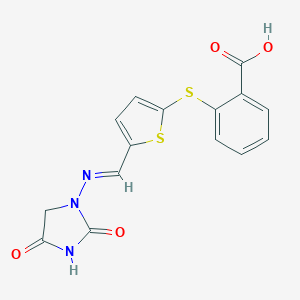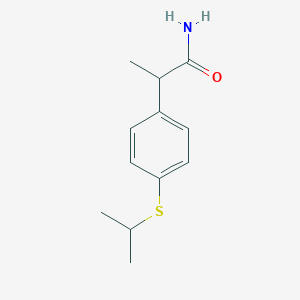
2-(4-Propan-2-ylsulfanylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propan-2-ylsulfanylphenyl)propanamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as PIPER and is a potent inhibitor of certain enzymes in the body.
作用機序
The mechanism of action of PIPER involves its ability to bind to the active site of the target enzyme and inhibit its activity. PIPER binds to HDAC6 and CAIX in a reversible manner, which allows for the potential development of more specific inhibitors in the future.
生化学的および生理学的効果
The inhibition of HDAC6 and CAIX by PIPER has been shown to have several biochemical and physiological effects. Inhibition of HDAC6 has been shown to increase the acetylation of tubulin, which leads to the stabilization of microtubules and inhibition of cell motility. Inhibition of CAIX has been shown to decrease the acidity of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using PIPER in lab experiments is its potency and specificity for HDAC6 and CAIX. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using PIPER is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the development and use of PIPER in scientific research. One direction is the development of more specific inhibitors of HDAC6 and CAIX based on the structure of PIPER. Another direction is the investigation of the potential therapeutic applications of PIPER in cancer treatment. Additionally, the use of PIPER in combination with other inhibitors or therapies could enhance its effectiveness and reduce potential side effects.
In conclusion, PIPER is a unique chemical compound that has been widely used in scientific research for its ability to inhibit certain enzymes in the body. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of PIPER in scientific research has the potential to lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of PIPER involves the reaction of 2-bromo-4-(propan-2-ylsulfanyl)phenylboronic acid with 2-aminopropanamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure PIPER.
科学的研究の応用
PIPER has been widely used in scientific research for its ability to inhibit certain enzymes in the body. This compound has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in many cellular processes such as protein degradation, cell motility, and immune response. PIPER has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
特性
CAS番号 |
129602-95-5 |
|---|---|
製品名 |
2-(4-Propan-2-ylsulfanylphenyl)propanamide |
分子式 |
C12H17NOS |
分子量 |
223.34 g/mol |
IUPAC名 |
2-(4-propan-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
InChIキー |
VAOFQZQSUSJVEJ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
正規SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
同義語 |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



